Methoprene-d7
Description
Properties
Molecular Formula |
C₁₉H₂₇D₇O₃ |
|---|---|
Molecular Weight |
317.51 |
Synonyms |
(2E,4E)-11-Methoxy-3,7,11-trimethyl-2,4-Dodecadienoic Acid 1-Methylethyl Ester-d7; (2E,4E)-3,7,11-Trimethyl-11-methoxydodeca-2,4-dienoic Acid Ethyl Ester-d7; Altosid-d7; Altosid Liquid Larvicide-d7; Altosid SR 10-d7; Altosid XR-d7; Apex-d7; Apex (pes |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization of Methoprene D7
Methodologies for Stereoselective Deuterium (B1214612) Incorporation into Complex Organic Structures
The introduction of deuterium into specific positions within a complex organic molecule like methoprene (B1676399) requires sophisticated synthetic strategies to ensure high isotopic enrichment and structural integrity. rsc.org General methodologies for stereoselective deuterium incorporation are crucial in the synthesis of labeled compounds. researchgate.net These methods are broadly categorized and have seen significant advancements in recent years. researchgate.net
Key approaches include:
Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium atoms, often catalyzed by transition metals like iridium, palladium, rhodium, and ruthenium. snnu.edu.cn Directing groups on the substrate molecule can guide the catalyst to specific sites, enabling regioselective deuteration. researchgate.netsnnu.edu.cn
Reductive Deuteration: This technique introduces deuterium by reducing unsaturated functionalities such as alkenes or carbonyl groups using deuterium gas (D2) or deuterium-donating reagents like sodium borodeuteride (NaBD4). researchgate.net Biocatalytic approaches using enzymes have also been developed for enantioselective reductive deuteration. researchgate.net
Dehalogenative Deuteration: This process involves the replacement of a halogen atom with a deuterium atom, providing a precise way to introduce the isotope at a specific position. researchgate.net
The choice of method depends on the desired location of the deuterium atoms, the stereochemistry of the target molecule, and the availability of starting materials. researchgate.netresearchgate.net For complex molecules, multi-step synthetic sequences are often necessary to achieve the desired labeling pattern. acs.org
Advanced Synthetic Pathways for the Preparation of Methoprene-d7
While the specific, proprietary synthesis of this compound is not detailed in publicly available literature, general principles of organic synthesis and isotopic labeling suggest a multi-step process. The synthesis would likely start from a deuterated precursor or involve the introduction of deuterium at a key step in the synthetic route of methoprene. researchgate.net
A plausible synthetic strategy could involve the use of a deuterated building block, such as a deuterated version of citronellol (B86348) or a related intermediate used in the synthesis of methoprene. researchgate.net For instance, the seven deuterium atoms in this compound (C₁₉H₂₇D₇O₃) are likely located on one of the methyl groups and other specific positions that are synthetically accessible. impurity.comscbt.com The synthesis would be designed to be highly efficient and stereoselective to ensure the final product has the correct isotopic and chemical purity.
Elucidation of Isotopic Purity and Positional Isomerism via High-Resolution Spectroscopic Techniques
After synthesis, a rigorous characterization process is essential to confirm the structure, isotopic purity, and isomeric integrity of this compound. This is achieved through a combination of high-resolution spectroscopic and chromatographic techniques. rsc.org
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms within a molecule. rsc.orgnih.gov
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced in intensity. sigmaaldrich.com This provides direct evidence of successful deuteration.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where each signal corresponds to a specific deuterated position in the molecule. nih.govsigmaaldrich.com This is particularly useful for confirming the location and quantifying the relative abundance of deuterium at different sites. sigmaaldrich.com Two-dimensional NMR techniques, such as ²H-¹³C correlation spectroscopy, can further aid in the unambiguous assignment of deuterated positions. nih.gov
Quantitative Analysis of Deuterium Content using Mass Spectrometry (MS)
The process involves:
Ionizing the this compound molecule.
Separating the ions based on their mass-to-charge ratio (m/z).
Detecting the abundance of different isotopologues (molecules that differ only in their isotopic composition). researchgate.netnih.gov
By comparing the intensity of the ion corresponding to this compound with the ions of lower deuteration levels (d6, d5, etc.) and the unlabeled compound, the isotopic purity can be accurately calculated. rsc.orgresearchgate.netnih.gov
Table 1: Hypothetical Mass Spectrometry Data for this compound Isotopic Purity Analysis
| Isotopologue | Molecular Formula | Relative Abundance (%) |
| Unlabeled (d0) | C₁₉H₃₄O₃ | 0.2 |
| d1 | C₁₉H₃₃DO₃ | 0.5 |
| d2 | C₁₉H₃₂D₂O₃ | 0.8 |
| d3 | C₁₉H₃₁D₃O₃ | 1.5 |
| d4 | C₁₉H₃₀D₄O₃ | 2.0 |
| d5 | C₁₉H₂₉D₅O₃ | 3.5 |
| d6 | C₁₉H₂₈D₆O₃ | 6.5 |
| d7 | C₁₉H₂₇D₇O₃ | 85.0 |
Note: This table is for illustrative purposes and does not represent actual experimental data.
Chromatographic Purity Assessment of Synthesized this compound
Chromatographic techniques are essential to determine the chemical purity of the synthesized this compound, ensuring that it is free from starting materials, by-products, and other impurities. researchgate.netfao.org
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with UV detection, is a common method for assessing the purity of methoprene and its derivatives. researchgate.netfao.org A chiral HPLC method can also be used to determine the enantiomeric purity of the S-methoprene component. researchgate.netresearchgate.net
Gas Chromatography (GC): GC coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is another effective technique for purity analysis, especially for volatile compounds.
The results from these chromatographic methods are typically presented as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Advanced Analytical Methodologies Employing Methoprene D7 As a Certified Reference Material
Development and Validation of Ultra-Sensitive Quantitative Bioanalytical Assays
The development of ultra-sensitive assays is paramount for detecting trace amounts of methoprene (B1676399) in various samples. Methoprene-d7 is central to the validation of these methods, ensuring their accuracy and reliability for quantifying the non-labeled parent compound.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of pesticides. However, due to the nonpolar nature of methoprene, its ionization efficiency in standard electrospray ionization (ESI) sources can be low, limiting detection sensitivity. nih.gov To overcome this, derivatization techniques have been developed. One effective approach involves reacting methoprene with a dienophile, such as the Cookson-type reagent 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), through a Diels-Alder cycloaddition. nih.govresearchgate.net This derivatization significantly enhances the molecule's ability to be ionized, improving the limit of detection by as much as 100-fold. nih.govresearchgate.net
Validated LC-MS/MS methods utilizing this derivatization strategy have achieved remarkable sensitivity. For instance, in the analysis of water samples, limits of detection (LOD) for derivatized methoprene can be as low as 6 pg/mL, which corresponds to a limit of quantification (LOQ) of 20 pg/mL. nih.govresearchgate.net this compound is used as an internal standard in these protocols to ensure accurate quantification across the analytical workflow.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.comnih.gov It is particularly effective for profiling volatile metabolites in complex biological and environmental samples. thermofisher.comfrontiersin.orgmdpi.com While methoprene itself can be analyzed by GC-MS, the study of its metabolic fate often involves identifying various smaller, more volatile breakdown products. eurl-pesticides.eufao.org
The strength of GC-MS lies in its high chromatographic resolution and the generation of reproducible mass spectra upon electron ionization, which can be compared against established spectral libraries for compound identification. thermofisher.com However, many metabolites are not inherently volatile. thermofisher.com Therefore, a chemical derivatization step, such as silylation, is often required to increase the volatility of polar functional groups (e.g., -OH, -COOH), making them amenable to GC analysis. thermofisher.com In the context of metabolite profiling, this compound can be used to spike samples to track the efficiency of both the derivatization and the analytical process, ensuring that the detected metabolite profile is accurately quantified relative to the initial amount of the parent compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for Trace Analysis
Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. isolife.nlhpst.cz The technique involves adding a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample at the earliest stage of analysis. epa.gov Because the labeled standard is chemically identical to the native analyte, it behaves the same way during sample extraction, cleanup, derivatization, and ionization. isolife.nl Quantification is based on the measured ratio of the mass spectrometric signals of the native analyte to the isotopically labeled standard, a principle that inherently corrects for procedural losses and variations. ugent.be
A significant challenge in quantitative analysis, particularly with LC-MS and GC-MS, is the "matrix effect." This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., soil, water, tissue) interfere with the ionization of the target analyte, causing either signal suppression or enhancement. researchgate.netmdpi.com This can lead to significant inaccuracies in quantification. researchgate.net
The use of a stable, isotopically labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. hpst.cznih.gov Since this compound co-elutes with native methoprene and has nearly identical physicochemical properties, it experiences the same degree of signal suppression or enhancement. nih.gov Consequently, the ratio of the analyte to the internal standard remains constant, irrespective of the matrix effect. This correction dramatically improves the precision and accuracy of the measurement, making the results more reliable even when analyzing diverse and complex sample types. researchgate.netmdpi.com
For an analytical method to be considered reliable, it must undergo rigorous validation. siip.ac.indemarcheiso17025.com this compound is essential for establishing and verifying key performance characteristics of quantitative methods for methoprene. The typical validation parameters include linearity, accuracy, and reproducibility (precision). demarcheiso17025.commetrohm.com
Linearity demonstrates that the instrument response is proportional to the analyte concentration over a specific range. A high coefficient of determination (R²) for the calibration curve, typically ≥0.99, indicates excellent linearity. lcms.cz
Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies in spiked samples. Acceptable recovery is generally within a range of 80-120%. metrohm.comlcms.cz
Reproducibility (and repeatability) is a measure of precision, indicating the degree of agreement between multiple measurements of the same sample. It is usually expressed as the relative standard deviation (%RSD), with values typically needing to be below 15% (or 20% at the LOQ). demarcheiso17025.com
The following table summarizes typical validation parameters for analytical methods employing this compound as an internal standard.
| Validation Parameter | Typical Acceptance Criteria | Role of this compound |
|---|---|---|
| Linearity (Range) | Coefficient of Determination (R²) ≥ 0.99 | Ensures the response ratio (analyte/IS) is proportional to concentration. |
| Accuracy (% Recovery) | 80% - 120% | Corrects for analyte loss during sample preparation, providing a true measure of recovery. |
| Precision (% RSD) | ≤ 15% (Repeatability & Reproducibility) | Minimizes variability from matrix effects and instrument fluctuation, improving precision. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | Allows for accurate measurement at the lowest calibrated concentration. |
Minimization of Matrix Effects and Enhancement of Analytical Precision
Integration of this compound into Multi-Residue Analytical Panels for Environmental Monitoring
Environmental monitoring programs often require the simultaneous analysis of numerous pesticides and other contaminants in a single run, known as multi-residue analysis. mdpi.comresearchgate.net Methoprene is frequently included in these panels due to its use in agriculture and public health for mosquito control. fao.orgepa.govaltosidigr.com
The complexity of environmental samples (e.g., water, soil, honeybees) makes accurate quantification challenging. researchgate.netaltosidigr.com Integrating this compound into these multi-residue methods is crucial. As an internal standard, it provides a reliable means to quantify methoprene accurately, even in the presence of dozens or hundreds of other compounds that could cause matrix interferences. eurl-pesticides.eumdpi.com This ensures that data on methoprene levels in the environment are dependable for risk assessment and regulatory compliance. fao.orgpublications.gc.ca The use of this compound supports robust monitoring of methoprene's environmental fate, including its persistence and potential for accumulation in various environmental compartments. altosidigr.com
Advanced Sample Preparation Techniques for Complex Biological and Environmental Matrices
The accurate quantification of Methoprene in complex biological and environmental samples presents significant analytical challenges. Matrices such as fatty tissues, heavily pigmented plant materials, and surface water are laden with interfering compounds that can compromise analytical results. nih.govfao.org To overcome these obstacles, advanced sample preparation techniques are employed to isolate the target analyte from matrix interferences, thereby enhancing the sensitivity and reliability of subsequent analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.netresearchgate.net The use of this compound as a certified reference material, specifically as an internal standard, is integral to these advanced methodologies. By mimicking the chemical behavior of the native Methoprene, the deuterated standard compensates for analyte loss during extraction and cleanup and corrects for matrix-induced signal suppression or enhancement in the mass spectrometer. eurl-pesticides.eunih.gov
Two predominant techniques for preparing complex samples for Methoprene analysis are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).
QuEChERS for Food and Agricultural Matrices
Originally developed for analyzing pesticide residues in fruits and vegetables, the QuEChERS method has been widely adapted for a variety of complex food and agricultural matrices. nih.govresearchgate.net The procedure involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup. researchgate.net
Extraction: The sample is first homogenized and then extracted with acetonitrile (B52724). The addition of salts, such as magnesium sulfate (B86663) and sodium chloride, induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. researchgate.neteurl-pesticides.eu this compound is added at the beginning of this process to ensure it undergoes the exact same procedures as the native analyte. researchgate.net
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove specific matrix interferences. fao.org Common sorbents include:
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids. fao.org
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (B73375) and carotenoids, which is crucial for plant-based matrices. fao.org
C18 (Octadecylsilane): Removes non-polar interferences, particularly fats and lipids. fao.org
Research has demonstrated the effectiveness of modified QuEChERS protocols for analyzing pesticides in challenging matrices. For instance, in the analysis of pesticides in dried herbs and cannabis, QuEChERS combined with GC-MS/MS or LC-MS/MS provides recoveries typically within the acceptable range of 70-120%. fao.orgmdpi.com A validation study for methoprene in rice and wheat using a QuEChERS method followed by GC-MS/MS analysis showed excellent recovery and precision. eurl-pesticides.eu
Table 1: Performance Data for Methoprene Analysis in Cereals using QuEChERS and GC-MS/MS
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSDr %) |
|---|---|---|---|
| Wheat | 0.01 | 85 | 12 |
| Wheat | 0.02 | 88 | 10 |
| Wheat | 0.10 | 92 | 8 |
| Rice | 0.01 | 82 | 14 |
| Rice | 0.02 | 84 | 11 |
| Rice | 0.10 | 90 | 9 |
This table presents illustrative validation data for methoprene analysis based on findings from multiresidue pesticide studies in cereals, where the use of an internal standard like this compound is critical for achieving such results. eurl-pesticides.eu
Solid-Phase Extraction (SPE) for Environmental and Biological Fluids
Solid-Phase Extraction (SPE) is a highly selective and versatile technique used to extract and purify analytes from liquid samples, such as environmental water or biological fluids (e.g., plasma, urine). nih.govresearchgate.net The principle of SPE is similar to liquid chromatography, involving the partitioning of compounds between a liquid phase (the sample) and a solid stationary phase (the sorbent). nih.gov
The SPE process generally consists of four steps:
Conditioning: The sorbent in the SPE cartridge is activated with a solvent to ensure reproducible interaction with the sample.
Loading: The sample, spiked with this compound, is passed through the cartridge. The analyte and the internal standard are retained on the sorbent.
Washing: Interfering compounds are washed from the cartridge with a solvent that does not elute the analyte.
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte and internal standard for analysis.
A key study developed a highly sensitive LC-MS/MS method for analyzing methoprene in environmental water samples. nih.govresearchgate.net While this study used a structural analog (kinoprene) as an internal standard, the methodology highlights the utility of SPE for concentrating trace levels of methoprene from water. nih.gov The use of a deuterated standard like this compound is the preferred approach in isotope dilution mass spectrometry to achieve the highest accuracy. nih.gov
Table 2: Illustrative Validation Results for Methoprene in Environmental Water using SPE and LC-MS/MS
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD %) |
|---|---|---|---|
| 0.50 | 0.48 | 96 | 13 |
| 1.00 | 1.03 | 103 | 11 |
| 5.00 | 4.85 | 97 | 9 |
| 10.00 | 10.10 | 101 | 8 |
This table is representative of method validation data for methoprene analysis in water, where an internal standard is used to ensure accuracy across a range of concentrations. The data is modeled on published findings for trace pesticide analysis in environmental samples. nih.gov
The application of these advanced sample preparation techniques, underpinned by the use of this compound as a certified reference material, is essential for generating the high-quality, reliable data required for environmental monitoring and food safety analysis.
Mechanistic Studies on the Biotransformation and Metabolic Fate of Methoprene D7
Elucidation of In Vivo Metabolic Pathways in Non-Target Organisms (excluding human)
The biotransformation of Methoprene-d7 in non-target organisms is understood primarily through extrapolation from studies conducted on its non-deuterated counterpart, methoprene (B1676399). Methoprene is readily metabolized by a variety of non-target organisms, including mammals and fish. inchem.orgfao.orgrsc.org The primary metabolic pathways involve O-demethylation and hydrolysis of the ester linkage. fao.org Following administration, methoprene is rapidly absorbed and extensively metabolized, with the resulting metabolites being more polar and readily excreted. rsc.org
In studies with radiolabeled methoprene ([5-¹⁴C]-methoprene), it was observed that the compound is extensively broken down. fao.org For instance, in lactating dairy cows, [5-¹⁴C]-methoprene was metabolized to acetate, which was then incorporated into natural products like milk fats, lactose, and casein. fao.org Similarly, in steers, the radioactivity was largely identified as ¹⁴C-cholesterol, indicating the breakdown of the parent compound and incorporation of its fragments into endogenous pathways. fao.org In chickens, a significant portion of the administered radiolabel was expired as CO₂, further demonstrating the extensive metabolism of the methoprene backbone. fao.org
The primary metabolic reactions for methoprene are O-demethylation and ester hydrolysis. fao.org
O-Demethylation: This reaction occurs at the methoxy (B1213986) group at the C11 position and would not affect the deuterated isopropyl group. The resulting metabolite would be 11-hydroxy-3,7,11-trimethyl-dodeca-2,4-dienoic acid isopropyl ester, still containing the d7-isopropyl moiety.
Ester Hydrolysis: This reaction cleaves the ester bond, yielding methoprene acid and isopropanol. In the case of this compound, this would result in the formation of methoprene acid and isopropanol-d7 (B122902) .
Further degradation of these primary metabolites occurs, leading to smaller, more polar molecules that are incorporated into natural biochemical cycles. fao.org Therefore, the deuterium (B1214612) label would be expected to be found on isopropanol-d7 and any subsequent metabolites derived from it.
Table 1: Anticipated Deuterated Metabolites of this compound
| Parent Compound | Metabolic Reaction | Anticipated Deuterated Metabolite |
| This compound | Ester Hydrolysis | Isopropanol-d7 |
| This compound | O-Demethylation | 11-hydroxy-3,7,11-trimethyl-dodeca-2,4-dienoic acid isopropyl-d7 ester |
Detailed kinetic profiling specific to the biotransformation of this compound is not extensively documented. However, studies on non-deuterated methoprene provide insights into the general kinetics of its metabolism. In rats, orally administered methoprene has a short half-life in the blood, estimated to be around 1.2 hours for the intact molecule. inchem.org The elimination of radiolabeled methoprene appears to be biphasic, with a rapid initial phase of excretion followed by a slower phase. inchem.org
In pond water, the half-life of methoprene has been reported to be approximately 30 to 40 hours. fao.org Photodegradation is also a significant route of dissipation, with a reported half-life of less than a day in some conditions. fao.org
The presence of deuterium atoms in this compound could potentially lead to a kinetic isotope effect (KIE). A primary KIE would be observed if the C-D bond is broken in the rate-determining step of a reaction. In the case of this compound, the deuterium atoms are on the isopropyl group. The hydrolysis of the ester linkage involves the cleavage of the C-O bond, not a C-H (or C-D) bond of the isopropyl group directly. Therefore, a significant primary KIE is not expected for the initial hydrolysis step. However, secondary KIEs, which are smaller, could still influence the reaction rates. Without specific experimental data, the precise impact on the biotransformation kinetics of this compound remains theoretical.
Identification and Structural Characterization of Deuterated Metabolites
In Vitro Enzymatic Metabolism: Identification of Responsible Biotransformation Enzymes
In vitro studies are crucial for identifying the specific enzymes and subcellular compartments involved in the metabolism of xenobiotics. These studies typically utilize liver fractions such as microsomes and cytosol. kosheeka.com
The metabolism of many foreign compounds, including pesticides, is primarily carried out by enzymes located in the liver.
Microsomal Enzymes: Liver microsomes are vesicles formed from the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. kosheeka.com These enzymes are responsible for oxidative, reductive, and hydrolytic reactions. O-demethylation of methoprene is a classic example of a CYP450-mediated oxidation reaction.
Cytosolic Enzymes: The cytosol is the soluble fraction of the cell cytoplasm and contains various Phase II metabolizing enzymes, as well as some Phase I enzymes like certain esterases. kosheeka.comnih.gov Esterases in the cytosol can contribute to the hydrolysis of ester-containing compounds like methoprene. Phase II enzymes catalyze conjugation reactions, such as glucuronidation, which increase the water solubility of metabolites and facilitate their excretion. rsc.org In guinea pigs, a significant portion of methoprene metabolites in urine are found as glucuronic acid conjugates. rsc.org
While direct studies on this compound are lacking, the roles of specific enzymes can be inferred from the metabolism of methoprene.
Cytochrome P450 (CYP450) Enzymes: These microsomal enzymes are almost certainly involved in the O-demethylation of the methoxy group at the C11 position of this compound. This oxidative reaction would produce a hydroxylated metabolite.
Carboxylesterases: These enzymes, present in both microsomes and cytosol, are responsible for the hydrolysis of the isopropyl ester bond of this compound. This would lead to the formation of methoprene acid and isopropanol-d7.
The subsequent metabolism of these primary metabolites would involve further enzymatic reactions, including conjugation by Phase II enzymes like UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates, which has been observed for methoprene metabolites. rsc.org
Table 2: Enzymes Likely Involved in this compound Metabolism
| Enzyme Family | Subcellular Location | Metabolic Reaction |
| Cytochrome P450 (CYP450) | Microsomes | O-demethylation |
| Carboxylesterases | Microsomes, Cytosol | Ester Hydrolysis |
| UDP-glucuronosyltransferases (UGTs) | Microsomes | Glucuronidation of metabolites |
Environmental Degradation and Transport Dynamics of Methoprene D7
Volatilization Rates and Atmospheric Dispersion Modeling of Methoprene-d7
The environmental transport of a pesticide is significantly influenced by its tendency to volatilize from soil and water surfaces and subsequently disperse in the atmosphere. For this compound, a deuterated analog of the insect growth regulator methoprene (B1676399), understanding these processes is crucial for a comprehensive environmental risk assessment. While specific studies on this compound are limited, the physicochemical properties of methoprene provide a basis for estimating its volatilization potential.
Volatilization Rates
The volatilization of a chemical from water or moist soil is governed by its vapor pressure and Henry's Law constant. Methoprene has a moderate vapor pressure and Henry's Law constant, suggesting a potential for volatilization. scholars.direct However, this potential is mitigated by its tendency to adsorb to soil and sediment particles, as indicated by its high organic carbon-water (B12546825) partition coefficient (Koc). scholars.direct Adsorption to soil particles can reduce the amount of the compound available for volatilization. scholars.direct
The rate of volatilization is also influenced by environmental conditions such as temperature, wind speed, and soil moisture. Higher temperatures and wind speeds generally lead to increased volatilization, while dry soil conditions can reduce it. nih.gov For instance, studies on other pesticides have shown that volatilization can be a significant dissipation pathway, with losses varying depending on the compound's properties and environmental factors. nih.gov
It is important to note the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atoms in this compound compared to the hydrogen atoms in methoprene can lead to a slightly slower reaction rate, which may include volatilization. unam.mxlibretexts.org The C-D bond has a lower vibrational frequency and a higher bond dissociation energy compared to the C-H bond, which could result in a lower volatilization rate for this compound compared to its non-deuterated counterpart under the same conditions. libretexts.org However, without specific experimental data for this compound, the magnitude of this effect on its volatilization rate remains unquantified.
Atmospheric Dispersion Modeling
Once volatilized, the atmospheric dispersion of this compound can be predicted using various mathematical models. These models simulate how pollutants disperse in the atmosphere based on emission characteristics, meteorological data, and terrain information. wikipedia.org
Several atmospheric dispersion models are available, ranging in complexity. Gaussian plume models, such as AERMOD, are steady-state models suitable for short-range dispersion from point, line, or area sources. nrc.govepa.govmdpi.com For more complex scenarios involving variable terrain and changing meteorological conditions over longer distances, non-steady-state puff models like CALPUFF are more appropriate. nrc.govepa.gov The UK's Met Office also utilizes a sophisticated Lagrangian particle model called NAME (Numerical Atmospheric-dispersion Modelling Environment) for a wide range of dispersion events. metoffice.gov.uk
To accurately model the atmospheric dispersion of this compound, the following inputs would be required:
Emission Rate: The rate at which this compound volatilizes from the treated area. This would ideally be based on experimental data specific to this compound.
Meteorological Data: Wind speed and direction, temperature, atmospheric stability, and mixing height. mdpi.com
Source Characteristics: The geometry of the application area (e.g., agricultural field). mdpi.com
Chemical Properties: The atmospheric half-life of this compound, which is influenced by reactions with hydroxyl radicals and ozone. For methoprene, these reactions are estimated to be rapid. scholars.direct
While no specific atmospheric dispersion modeling studies for this compound were found, research on other pesticides demonstrates the utility of these models in predicting downwind concentrations and potential exposure to non-target areas. mdpi.comresearchgate.net Such models are crucial tools for regulatory agencies in assessing the environmental risks of pesticides. wikipedia.org
Interactive Data Table: Physicochemical Properties of Methoprene Relevant to Volatilization
| Property | Value | Source |
| Vapor Pressure | 2.37 x 10⁻⁵ mm Hg at 25°C | datahorizzonresearch.com |
| 3.15 x 10⁻³ Pa at 25°C | tandfonline.com | |
| Henry's Law Constant | 6.9 x 10⁻⁶ atm m³/mole | scholars.direct |
| 0.886 Pa m³/mol | nrc.govnih.gov | |
| Water Solubility | 1.39 mg/L | datahorizzonresearch.com |
| 0.52 ± 0.06 mg/L | tandfonline.com | |
| Octanol-Water Partition Coefficient (log Kow) | > 6 | tandfonline.com |
| Organic Carbon-Water Partition Coefficient (Koc) | 23,000 (estimated) | scholars.direct |
Tracing Environmental Distribution and Persistence using Isotopic Signatures
The deuterium labeling in this compound provides a unique isotopic signature that can be a powerful tool for tracing its distribution and persistence in the environment. Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that can distinguish between the isotopically labeled compound and its naturally occurring counterparts, as well as its degradation products. tandfonline.comnih.govrsc.org
Principles of Isotopic Tracing
Stable isotope analysis is used in ecological studies to trace the movement of chemicals through various environmental compartments. epa.gov By introducing a compound with a distinct isotopic composition, such as this compound, its pathway can be monitored with high specificity. The primary analytical method for this is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), which can separate the compound of interest from a complex matrix and measure its specific isotope ratios. nih.gov
The use of deuterium-labeled compounds as internal standards is a common practice in analytical chemistry to improve the accuracy of quantification in environmental samples. scholars.directtandfonline.com However, the application of these labeled compounds as tracers for environmental fate studies is a more specialized field. datahorizzonresearch.comtandfonline.com
Application to this compound
The seven deuterium atoms in the this compound molecule act as a distinct marker. When this compound is released into the environment, its movement through soil, water, and air can be tracked by analyzing samples from these matrices for the presence of this specific deuterated molecule.
Tracing Distribution:
Soil and Water: By taking soil cores and water samples at various distances and depths from the application site, the extent of leaching and runoff of this compound can be determined. The unique mass of this compound allows it to be distinguished from any background levels of non-deuterated methoprene.
Atmospheric Transport: Air samples can be collected at different locations downwind from a treated area to track the atmospheric transport of volatilized this compound.
Biota: The uptake and potential bioaccumulation of this compound in non-target organisms can be assessed by analyzing tissue samples for the presence of the deuterated compound.
Assessing Persistence and Degradation:
The isotopic signature of this compound can also provide insights into its degradation pathways. As this compound breaks down, the resulting metabolites may or may not retain the deuterium label, depending on the specific chemical reactions involved.
By identifying and quantifying deuterated metabolites, it is possible to elucidate the primary degradation pathways in different environmental compartments.
The rate of disappearance of the parent this compound molecule provides a direct measure of its persistence under specific environmental conditions.
The kinetic isotope effect can also offer clues about the degradation mechanisms. The breaking of a carbon-deuterium bond is typically slower than breaking a carbon-hydrogen bond, which could lead to different degradation rates and product ratios compared to non-deuterated methoprene. unam.mxwikipedia.org
Interactive Data Table: Principles of Isotopic Tracing with this compound
| Application | Principle | Analytical Technique | Potential Insights |
| Source Tracking | The unique mass of this compound acts as a "fingerprint" to distinguish it from other sources. mdpi.com | GC-IRMS | Differentiating between different application events or sources of contamination. |
| Transport Pathway Analysis | Following the movement of the deuterated molecule through soil, water, and air. | LC-MS/MS, GC-IRMS | Determining the extent of leaching, runoff, and atmospheric drift. nih.govnih.gov |
| Degradation Studies | Monitoring the disappearance of the parent compound and the appearance of deuterated metabolites. | LC-MS/MS, GC-IRMS | Identifying degradation pathways and calculating degradation rates. nih.govnih.gov |
| Bioaccumulation Assessment | Detecting the presence of this compound in biological tissues. | LC-MS/MS | Quantifying uptake and accumulation in non-target organisms. nih.gov |
Molecular and Cellular Investigations Utilizing Methoprene D7 As a Research Probe
Receptor Binding Assays and Ligand-Target Interaction Kinetics
Methoprene-d7 is instrumental in receptor binding assays designed to characterize the interaction between juvenile hormone analogs and their target receptors. harvardapparatus.com As a stable, isotopically labeled version of methoprene (B1676399), it acts as a tracer in competitive binding studies to determine the binding affinity of other unlabeled ligands. medchemexpress.com Methoprene and its analogs, including this compound, are known to be agonists of the juvenile hormone receptor, which in many insects is a heterodimeric complex of Methoprene-tolerant (MET) and Taiman (Tai) proteins. pnas.orgnih.govnih.gov
The use of deuterated ligands like JH III-d3, a related deuterated juvenile hormone analog, is well-established for quantifying hormone levels and studying receptor interactions. pnas.orgnih.gov These labeled compounds are added to samples as internal standards for extraction and quantification by methods such as liquid chromatography-mass spectrometry (LC-MS). pnas.orgnih.gov This allows for the precise measurement of endogenous hormone concentrations and the assessment of how other compounds compete for binding to the receptor.
Studies have shown that the juvenile hormone receptor complex can be purified and its ligand-binding activity assessed using radiolabeled JH III. nih.gov this compound can be used in similar assays, offering a non-radioactive alternative for studying ligand-receptor kinetics. The stability of the deuterated analog ensures that it mimics the behavior of the natural ligand while being distinguishable in analytical instruments. researchgate.net This allows for detailed kinetic studies, including the determination of association and dissociation rates of ligands to the receptor, providing a more dynamic picture of the ligand-target interaction.
Table 1: Applications of Deuterated Analogs in Receptor Binding Studies
| Application | Description | Key Findings |
| Competitive Binding Assays | Using this compound as a tracer to determine the binding affinities of unlabeled compounds for the juvenile hormone receptor. | Allows for the screening and characterization of novel juvenile hormone agonists and antagonists. |
| Internal Standard | Employing deuterated JH analogs like JH III-d3 for accurate quantification of endogenous juvenile hormone levels. pnas.orgnih.gov | Enables precise measurement of hormone titers in various physiological states. pnas.orgnih.gov |
| Kinetic Analysis | Studying the rates of association and dissociation of this compound to and from the receptor. | Provides insights into the dynamic nature of the ligand-receptor interaction and the stability of the complex. |
| Receptor Characterization | Using labeled ligands to confirm the functionality of purified or mutated receptor proteins. nih.gov | Facilitates the study of receptor structure-function relationships. nih.gov |
Elucidation of Signal Transduction Pathways Affected by Deuterated Analogues
The process by which a cell converts an external signal into a functional response is known as signal transduction. wikipedia.org This often involves a cascade of molecular events, or a signaling pathway, that can regulate gene expression, metabolism, and cell division. wikipedia.orgebsco.com Deuterated analogs like this compound are pivotal in dissecting these pathways.
Juvenile hormone signaling is known to involve both intracellular and membrane-bound receptors. nih.govfrontiersin.org The intracellular pathway involves the MET-Tai receptor complex, which acts as a ligand-activated transcription factor. nih.govnih.gov Upon binding of a JH analog like methoprene, this complex can modulate the expression of target genes. nih.gov For instance, in Drosophila melanogaster, the JH analog pyriproxyfen (B1678527) can rescue developmental defects in JH-deficient flies, but not in flies with mutations in the Met/Gce receptors, demonstrating the centrality of this pathway. frontiersin.org
Recent research has also pointed to the existence of a membrane-mediated signaling pathway for JH that can influence the intracellular pathway. nih.govfrontiersin.org This can involve receptor tyrosine kinases (RTKs) and the activation of second messenger systems, leading to the phosphorylation of components of the intracellular receptor complex, thereby modulating their activity. nih.govfrontiersin.org By using this compound, researchers can trace the ligand's journey and its influence on these interconnected signaling cascades. The deuterated label allows for the differentiation of the administered analog from endogenous hormones, enabling a clear analysis of its specific effects on downstream signaling events, such as protein phosphorylation and changes in gene expression. medchemexpress.com
Transcriptomic and Proteomic Responses in Model Organisms (excluding human)
The application of this compound extends to large-scale studies of gene and protein expression, known as transcriptomics and proteomics, respectively. These approaches provide a global view of the cellular response to a specific stimulus. By exposing model organisms to this compound and analyzing the subsequent changes in mRNA and protein levels, scientists can identify the full suite of genes and proteins regulated by juvenile hormone signaling.
For example, transcriptomic studies in insects have revealed that a significant portion of the genome is regulated by changes in JH titer. nih.gov Exposure to JH analogs like methoprene can lead to differential expression of numerous genes, including those involved in development, metabolism, and insecticide resistance. oup.comscience.gov In Anopheles coluzzii, for instance, the methoprene tolerant gene has been shown to be upregulated in older mosquitoes. researchgate.net
Proteomic analyses complement these findings by revealing changes at the protein level. In the yeast Meyerozyma guilliermondii, proteomic profiling helped to uncover key metabolic enzymes involved in the production of glycolipids. nih.gov Similarly, in insects, proteomic studies can identify proteins whose abundance or post-translational modification state is altered in response to this compound. This can include the direct targets of the JH receptor complex as well as proteins involved in downstream cellular processes.
Table 2: Examples of Genes and Pathways Modulated by JH Analogs in Model Organisms
| Organism | Method | Key Findings |
| Drosophila melanogaster | Transcriptomics | Methoprene treatment can induce differential expression of various Cytochrome P450 genes. oup.com |
| Daphnia magna | DNA Microarray | Exposure to methoprene resulted in specific patterns of gene expression, indicating distinct molecular responses. science.gov |
| Anopheles coluzzii | Transcriptomics | The methoprene tolerant gene is among the resistance-related transcripts that are up-regulated in older mosquitoes. researchgate.net |
| Aedes aegypti | Transcriptomics | Juvenile hormone III is a master regulator of post-emergence development, influencing the expression of many genes. nih.gov |
Intracellular Localization and Organelle-Specific Distribution Studies
Understanding where a molecule like methoprene acts within a cell is crucial to understanding its function. This compound can be used as a probe to investigate its intracellular localization and distribution among different organelles. While direct visualization of this compound might be challenging, its effects on the localization of other proteins can be studied.
The juvenile hormone receptor, MET, has been shown to shuttle between the cytoplasm and the nucleus. mdpi.com Its subcellular trafficking is directed by sequences located predominantly in its PAS domains. mdpi.com The binding of a ligand like methoprene is thought to influence this process, promoting the translocation of the receptor complex into the nucleus where it can regulate gene expression. nih.gov
Furthermore, recent studies have highlighted the importance of inter-organelle communication in processes like JH biosynthesis. oup.com For example, mitochondria and the endoplasmic reticulum are key sites for the synthesis of hormone precursors. oup.com While not directly tracking this compound, studies can investigate how its presence affects the distribution and interaction of proteins within these organelle networks. The cytoplasm of digestive cells in some organisms shows a distinct regionalization in the distribution of organelles, which is tied to their function in secretion and absorption. bioone.org
Investigation of Kinetic Isotope Effects on Biological Activity
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This is because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.netscilit.com This increased stability can make the C-D bond more difficult to cleave by metabolic enzymes, such as cytochrome P450s. researchgate.net
The deuterium kinetic isotope effect has been utilized to enhance the metabolic stability and alter the pharmacokinetic profiles of various compounds. researchgate.netresearchgate.net By strategically replacing hydrogen atoms at metabolically vulnerable sites with deuterium, it is possible to slow down the rate of metabolism, potentially leading to a longer half-life and increased biological activity. researchgate.net
In the context of this compound, the deuteration could potentially influence its breakdown within the target organism. If the deuterated positions are sites of metabolic attack, a KIE could lead to a slower degradation of this compound compared to its non-deuterated counterpart. This could result in a more sustained activation of the juvenile hormone receptor and, consequently, an enhanced biological effect. Studies on other deuterated compounds have shown that this strategy can improve efficacy. For instance, deuterated insect growth regulators have exhibited lower LC50 values compared to their non-deuterated versions. scilit.com The investigation of the KIE of this compound would provide valuable information on its metabolic fate and could inform the design of more potent and stable insect growth regulators.
Ecological Research and Ecotoxicological Methodologies Employing Methoprene D7
Tracing Bioaccumulation and Trophic Transfer within Aquatic and Terrestrial Food Webs
The use of isotopically labeled compounds like methoprene-d7 is instrumental in elucidating the bioaccumulation potential and trophic transfer of methoprene (B1676399) within intricate food webs. Bioaccumulation refers to the net uptake of a substance by an organism from all exposure routes, including water, food, and sediment. ecetoc.org Trophic transfer, or biomagnification, is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. ecetoc.org
While methoprene is generally considered to have low potential for bioaccumulation due to its rapid degradation in the environment, studies using tracer compounds can provide definitive data on its movement through food webs. altosidigr.com In aquatic ecosystems, methoprene can accumulate in fish tissues, and it is classified as slightly toxic to crustaceans like shrimp and crayfish and very highly toxic to freshwater invertebrates. orst.edu Research indicates that the nutritional quality of primary producers can influence the efficiency of trophic transfer, which in turn affects the structure of both aquatic and terrestrial ecosystems. plos.org The transfer of energy and contaminants from primary producers to herbivores and subsequently to predators is a key determinant of ecosystem structure. plos.orgresearchgate.net By introducing this compound into a controlled ecosystem (mesocosm) or a natural field setting, researchers can accurately trace its path from lower to higher trophic levels, such as from algae and invertebrates to fish and birds.
In terrestrial ecosystems, similar principles apply. The flow of energy and contaminants is tracked from plants to herbivores and then to carnivores. medcraveonline.com The use of deuterated tracers allows for the differentiation between the introduced methoprene and any background levels of the non-labeled compound, providing clear evidence of its uptake and transfer through the food web. This is particularly important for understanding potential risks to non-target organisms.
Table 1: Key Concepts in Bioaccumulation and Trophic Transfer
| Term | Definition | Relevance to this compound Studies |
|---|---|---|
| Bioaccumulation | The net uptake of a chemical by an organism from all environmental sources. ecetoc.org | This compound allows for precise measurement of methoprene uptake in individual organisms. |
| Bioconcentration | The uptake of a chemical from water only. ecetoc.org | Helps to distinguish between uptake from water versus uptake from food in aquatic organisms. |
| Biomagnification | The increasing concentration of a chemical in organisms at successively higher trophic levels. ecetoc.org | Tracing this compound through the food web reveals the extent of its transfer and potential magnification. |
| Trophic Level | The position an organism occupies in a food chain. | Essential for understanding the flow of this compound from producers to consumers. medcraveonline.com |
Advanced Environmental Exposure Assessment Strategies
This compound is pivotal in developing and validating advanced analytical methods for environmental exposure assessments. lgcstandards.com These assessments aim to determine the concentration of methoprene in various environmental compartments, such as water, soil, and air, to which organisms may be exposed. The use of deuterated internal standards like this compound is a cornerstone of modern analytical chemistry, particularly in techniques like chromatography coupled with mass spectrometry (MS). jelsciences.com
When analyzing environmental samples, the extraction and cleanup processes can lead to losses of the target analyte (methoprene). By adding a known amount of this compound to the sample at the beginning of the analytical procedure, any losses of the native methoprene during sample preparation can be accurately corrected for. This is because the deuterated standard behaves almost identically to the non-labeled compound throughout the process. The mass spectrometer can distinguish between methoprene and this compound due to their mass difference, allowing for precise quantification.
Advanced analytical strategies employing this compound enable the detection of very low concentrations of methoprene in complex matrices, which is crucial for realistic risk assessments. These methods are essential for monitoring environmental concentrations resulting from mosquito control programs and other applications to ensure they remain below levels that could harm non-target species. nih.gov
Table 2: Analytical Techniques Employing this compound
| Analytical Technique | Role of this compound | Advantage |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | High sensitivity and selectivity for quantifying methoprene in various environmental samples. jelsciences.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Excellent for analyzing water-soluble metabolites and degradation products of methoprene. jelsciences.com |
| Isotope Dilution Mass Spectrometry (IDMS) | Isotope Dilution Standard | Considered a definitive method for achieving the highest accuracy and precision in quantification. |
Development of Ecosystem-Level Fate and Transport Models Incorporating Deuterated Tracers
Deuterated tracers like this compound are invaluable for the development and calibration of ecosystem-level fate and transport models. iwlearn.net These models are mathematical representations of the physical, chemical, and biological processes that govern the movement and persistence of chemicals in the environment. numberanalytics.comepa.gov They are used to predict how a substance like methoprene will be distributed and how long it will persist in different environmental compartments.
By introducing this compound into a controlled environment, such as a mesocosm or a specific watershed, researchers can track its movement and degradation over time. The data collected from these tracer studies provide real-world parameters that can be used to build and validate the models. For example, the rate of methoprene degradation in soil and water, its tendency to adsorb to sediment, and its potential for volatilization can all be quantified with high accuracy using a deuterated tracer. littlefireants.com
These models are essential tools for predicting the environmental concentrations of methoprene under different use scenarios and for assessing the potential for long-range transport. iwlearn.net Incorporating data from deuterated tracer studies enhances the accuracy and predictive power of these models, making them more reliable for regulatory decision-making and for designing application strategies that minimize environmental impact. researchgate.net
Field-Based Studies on Environmental Residue Dynamics and Persistence
Field-based studies are critical for understanding the real-world environmental dynamics and persistence of methoprene, and this compound plays a key role in ensuring the accuracy of these studies. Methoprene is known to degrade rapidly in the environment, with a half-life of approximately 10 days in soil and 30-45 hours in pond water under field conditions. altosidigr.com Sunlight and microorganisms are the primary drivers of its breakdown. orst.edu
In field studies, this compound is used as a surrogate standard or tracer to investigate these degradation pathways and rates under natural environmental conditions. For instance, researchers can apply a mixture of methoprene and this compound to a plot of land or a body of water and then collect samples of soil, water, and sediment over time. The analysis of these samples, using the isotope dilution technique, provides a precise measurement of the dissipation rate of methoprene.
These studies are crucial for verifying laboratory findings and for understanding how different environmental factors, such as soil type, water chemistry, temperature, and microbial activity, influence the persistence of methoprene. The data from these field studies provide a robust foundation for assessing the environmental safety of methoprene and for establishing appropriate application guidelines. nih.gov
Table 3: Environmental Half-life of Methoprene
| Environmental Compartment | Reported Half-life | Primary Degradation Mechanisms |
|---|---|---|
| Soil | ~10-14 days orst.eduepa.gov | Microbial metabolism, Photodegradation epa.gov |
| Water (with sunlight) | 30-45 hours altosidigr.com | Photolysis, Microbial metabolism epa.gov |
| On inert surfaces (with sunlight) | Rapid degradation epa.gov | Photolysis epa.gov |
Future Research Directions and Innovations in Deuterated Insect Growth Regulator Research
Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insight
The precise mechanisms by which insect growth regulators exert their effects are complex. While methoprene (B1676399) is known to mimic the action of juvenile hormone, disrupting insect development, a deeper understanding of its molecular interactions is needed. littlefireants.comagronomyjournals.com Advanced "omics" technologies—such as proteomics, metabolomics, and transcriptomics—offer a holistic view of the biochemical and genetic responses within an organism. nih.govhumanspecificresearch.org
Future research will likely focus on using Methoprene-d7 as a sophisticated tool within omics-based studies.
Metabolomics: By using this compound as a stable isotope-labeled internal standard (SILS), researchers can more accurately quantify the parent compound and its metabolites in insect tissues. acs.org This allows for precise mapping of the metabolic pathways involved in its degradation. Comparing the metabolome of insects treated with methoprene versus this compound can reveal subtle shifts in metabolic processes, highlighting the specific enzymes affected by the kinetic isotope effect. nih.gov
Proteomics: This technology can identify the full complement of proteins in an insect at a specific point in time. humanspecificresearch.org By exposing insects to this compound and analyzing changes in protein expression, scientists can identify the specific proteins that interact with the IGR, including hormone receptors and metabolic enzymes. mdpi.com This can provide direct insight into its mode of action and potential resistance mechanisms at the protein level.
Transcriptomics: Analyzing the RNA transcripts of an insect can show which genes are activated or deactivated in response to IGR exposure. frontlinegenomics.com Using this compound could help differentiate the primary response to the hormone mimic from the secondary responses related to metabolic stress, offering a clearer picture of the genetic regulatory networks involved.
The integration of these omics technologies, powered by the use of deuterated standards like this compound, promises to deliver an unprecedented level of detail about how these IGRs function, paving the way for the design of more effective and target-specific insecticides. nih.govresearchgate.net
Table 1: Potential Applications of this compound in Advanced Research
| Research Area | Application of this compound | Anticipated Outcome |
|---|---|---|
| Omics (Metabolomics, Proteomics) | Use as a stable isotope-labeled internal standard and metabolic tracer. | Precise quantification of metabolic pathways, identification of protein interactions, and elucidation of the kinetic isotope effect's impact on degradation. acs.orgnih.gov |
| Predictive Computational Modeling | Provide empirical data for models predicting environmental fate and biological interactions, specifically accounting for altered metabolism. | More accurate predictions of environmental persistence, groundwater contamination risk, and interactions with target receptors in both susceptible and resistant insects. littlefireants.commdpi.comaltosidigr.com |
| Insecticide Resistance Monitoring | Serve as a quantitative standard in bioassays to measure the rate of insecticide breakdown by resistant insects. | Development of more sensitive and accurate resistance monitoring protocols to inform pest management strategies. ct.govwho.int |
| Insecticide Resistance Management | Investigate its efficacy against insect populations with known metabolic resistance to standard methoprene. | Potential use as a new tool to control resistant populations by circumventing specific metabolic degradation pathways (e.g., cytochrome P450). cdnsciencepub.comnih.gov |
Development of Predictive Computational Models for Environmental Fate and Biological Interactions
Computational toxicology is an emerging field that uses computer models to predict the potential adverse effects of chemicals and their behavior in the environment. niph.go.jp For a pesticide like methoprene, key concerns include its persistence in soil and water and its potential impact on non-target organisms. littlefireants.comaltosidigr.com Methoprene is known to degrade relatively quickly in the environment, with a half-life of less than two days in alfalfa and around 30-40 hours in pond water. littlefireants.com
Future research will focus on developing sophisticated computational models to predict the environmental fate and biological interactions of this compound.
Environmental Fate Modeling: Deuteration can slow the metabolism of a compound, potentially increasing its environmental persistence. nih.gov Predictive models will be essential to estimate the half-life of this compound in various environmental compartments (soil, water, sediment) under different conditions. These models would incorporate data on its altered susceptibility to microbial degradation and photodegradation, providing a clearer risk profile before widespread consideration. altosidigr.com
Modeling Biological Interactions: At the molecular level, computational docking simulations can model the interaction between an IGR and its target, such as the juvenile hormone binding protein. mdpi.commalariaworld.org By creating models for both methoprene and this compound, researchers can predict whether the subtle changes from deuteration affect binding affinity to the target receptor. These models can also simulate interactions with metabolic enzymes like cytochrome P450s, helping to predict its breakdown rate within the insect and its potential efficacy against resistant strains. cdnsciencepub.comnih.gov
These predictive tools will allow for a more proactive approach to pesticide development, enabling scientists to forecast the environmental and biological behavior of new deuterated compounds and optimize their properties for safety and effectiveness. niph.go.jp
Exploration of Novel Applications in Insecticide Resistance Monitoring and Management
Insecticide resistance is a growing threat to the effective control of disease vectors and agricultural pests. nih.gov Resistance to methoprene has been documented in several mosquito species, often linked to enhanced metabolism of the insecticide by the insect's own enzyme systems. ct.govmdpi.comnih.gov
The unique properties of this compound position it as a valuable tool for both monitoring and potentially managing this resistance.
Resistance Monitoring: Accurate monitoring is the first step in any resistance management strategy. who.int this compound can be used as an internal standard for mass spectrometry-based assays to precisely quantify the amount of methoprene and its metabolites in field-collected insects. By comparing the metabolic profile of susceptible insects to that of resistant ones, researchers can determine the level and mechanism of resistance in a population.
Managing Metabolic Resistance: A key hypothesis in deuterated compound research is that they may be more effective against resistant pests. cdnsciencepub.comnih.gov If an insect's resistance is based on its ability to rapidly break down the insecticide using enzymes like cytochrome P450, the stronger carbon-deuterium bonds in this compound could slow this process. nih.gov This "kinetic isotope effect" could make the deuterated version more potent against resistant strains, effectively restoring its efficacy. nih.gov Future studies will involve bioassays exposing methoprene-resistant insect populations to this compound to test this possibility, which could provide a novel strategy for managing resistant pests. cdnsciencepub.com
Methodological Advancements in Deuterated Analogue Synthesis and Isotope Ratio Mass Spectrometry
The viability of using this compound in the advanced applications described above depends on efficient methods for its synthesis and analysis. Recent years have seen significant progress in the techniques for creating deuterated molecules. researchgate.net
Advancements in Synthesis: Modern synthetic methodologies, such as catalytic hydrogen isotope exchange (HIE), allow for the selective replacement of hydrogen with deuterium (B1214612) at specific sites on a molecule in the later stages of synthesis. acs.orgnih.gov Other techniques include reductive deuteration and dehalogenative deuteration. researchgate.net Research will continue to refine these processes to make the synthesis of compounds like this compound more efficient, cost-effective, and scalable, moving from laboratory curiosities to practical tools. nih.gov
Isotope Ratio Mass Spectrometry (IRMS): IRMS is a powerful analytical technique used to measure the relative abundance of isotopes in a sample. impactant.cat In the context of this compound, IRMS is crucial for several reasons. Firstly, it can confirm the successful and specific incorporation of deuterium into the molecule during synthesis. nih.gov Secondly, in metabolic and environmental fate studies, IRMS can trace the "fate" of the deuterium atoms, providing definitive proof of how the molecule is broken down and where its fragments accumulate. nih.govuq.edu.au Continued advancements in the sensitivity and resolution of IRMS instruments will enhance the precision of these studies.
These methodological advancements are critical, as they provide the fundamental capability to produce and analyze deuterated IGRs, underpinning all future research into their application in pest management.
Q & A
Q. What methodological considerations are critical when using Methoprene-d7 as an internal standard in LC-MS/MS quantification?
this compound is a deuterated analog of Methoprene, primarily used to normalize matrix effects and correct analyte recovery in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key considerations include:
- Purity verification : Validate isotopic purity (>98% deuterium incorporation) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to avoid interference from non-deuterated impurities.
- Spike calibration : Precisely quantify spiked concentrations using gravimetric preparation and solvent compatibility tests (e.g., methanol vs. acetonitrile) to ensure homogeneity .
- Matrix effects : Assess ion suppression/enhancement by comparing analyte response in solvent vs. biological matrices (e.g., plasma, tissue homogenates) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Stability studies should follow ICH guidelines with modifications for deuterated compounds:
- Temperature and light exposure : Test degradation kinetics at -80°C, 4°C, and 25°C under both ambient and UV-shielded conditions.
- Solvent compatibility : Evaluate stability in common solvents (e.g., acetonitrile, hexane) over 24–72 hours using LC-MS/MS peak area ratios.
- Freeze-thaw cycles : Perform ≥3 cycles to simulate real-world handling, quantifying degradation via relative standard deviation (RSD) thresholds (<15%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in recovery rates of this compound across heterogeneous sample matrices?
Discrepancies in recovery often stem from matrix composition or deuterium exchange. To address this:
- Matrix-matched calibration : Prepare calibration curves in representative matrices (e.g., liver vs. adipose tissue) to account for lipid/protein binding differences.
- Deuterium retention checks : Monitor potential hydrogen-deuterium exchange via HRMS fragmentation patterns, especially in aqueous matrices .
- Method cross-validation : Compare results across multiple detection platforms (e.g., LC-MS/MS vs. GC-MS) to identify systematic biases .
Q. What strategies optimize this compound detection limits in trace-level environmental analyses?
Enhancing sensitivity requires a multi-pronged approach:
- Ionization optimization : Adjust electrospray ionization (ESI) parameters (e.g., capillary voltage, desolvation temperature) to favor [M+H]+ or [M+NH4]+ adducts.
- Chromatographic separation : Use UPLC with C18 or HILIC columns to reduce co-eluting interferences.
- Pre-concentration techniques : Apply solid-phase extraction (SPE) with deuterium-compatible sorbents (e.g., Strata-X) to improve signal-to-noise ratios .
Q. How can isotopic interference be minimized when this compound co-elutes with endogenous analogs?
- High-resolution mass spectrometry : Employ HRMS (e.g., Q-TOF) to distinguish isotopic clusters with mass accuracy <5 ppm.
- Dynamic reaction monitoring : Use selective reaction monitoring (SRM) transitions unique to this compound (e.g., m/z 310.2 → 135.1) to avoid overlap with endogenous compounds .
Data Analysis & Reporting
Q. What statistical approaches are recommended for validating this compound-based quantification methods?
- Linearity and precision : Use ordinary least squares (OLS) regression for calibration curves (R² ≥0.99) and calculate intra-/inter-day precision via ANOVA (RSD <10%).
- Limit of quantification (LOQ) : Determine via signal-to-noise (S/N) ratios ≥10, cross-validated with bootstrap resampling to account for matrix variability .
Q. How should researchers document deuterium loss in long-term this compound studies?
- Stability logs : Track deuterium retention at regular intervals using HRMS isotopic abundance ratios.
- Environmental controls : Report storage conditions (humidity, light exposure) and solvent pH, as acidic/basic conditions accelerate H-D exchange .
Experimental Replication & Ethics
Q. What protocols ensure reproducibility in this compound synthesis and application?
- Synthetic transparency : Document reaction steps (e.g., deuteration via catalytic exchange), including purification methods (e.g., HPLC fractionation).
- Open-data practices : Share raw MS/MS spectra and chromatograms in supplementary materials to enable independent verification .
Q. How can researchers ethically address discrepancies between published data and their findings on this compound stability?
- Transparent conflict reporting : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame follow-up studies, explicitly noting deviations from prior methodologies .
- Peer review engagement : Submit contradictory findings to journals with open peer-review policies, ensuring methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
